3-Bromo-4,5-dichlorobenzyl alcohol

描述

Significance of Halogenated Aromatic Alcohols in Organic Synthesis

Halogenated aromatic alcohols are highly valued intermediates in organic synthesis due to their versatile reactivity. The presence of halogen atoms provides reactive sites for a variety of chemical transformations. These compounds can participate in nucleophilic substitution reactions, where the halogen atom is replaced, or serve as precursors for organometallic reagents, which are pivotal for forming new carbon-carbon bonds. orgsyn.orgsigmaaldrich.com

Structural Characteristics of 3-Bromo-4,5-dichlorobenzyl alcohol

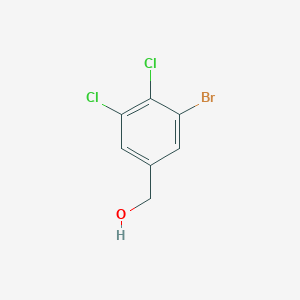

This compound is a specific polysubstituted aromatic alcohol. Its structure consists of a central benzene (B151609) ring to which a hydroxymethyl group, a bromine atom, and two chlorine atoms are covalently bonded. The substituents are located at positions 3, 4, and 5 of the aromatic ring relative to the benzyl (B1604629) group at position 1.

As a specific compound with limited representation in current literature, detailed experimental data for this compound is not widely available. However, its fundamental properties can be calculated or inferred based on its structure.

Table 1: Calculated Physicochemical Properties of this compound This data is based on computational predictions and has not been experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrCl₂O |

| Molecular Weight | 255.93 g/mol |

| Composition | Carbon: 32.85%Hydrogen: 1.97%Bromine: 31.23%Chlorine: 27.71%Oxygen: 6.25% |

The structural arrangement of the three halogen atoms—bromine at the meta-position and two chlorine atoms at adjacent meta- and para-positions relative to the hydroxymethyl group—creates a distinct electronic and steric environment. The electron-withdrawing nature of the halogens is expected to influence the acidity of the benzylic proton and the reactivity of the aromatic ring. For context, the properties of related, well-documented dichlorobenzyl alcohol isomers are provided below.

Table 2: Comparative Physicochemical Properties of Dichlorobenzyl Alcohol Isomers This table presents experimentally determined data for related compounds.

| Property | 3,4-Dichlorobenzyl alcohol merckmillipore.comsigmaaldrich.com | 3,5-Dichlorobenzyl alcohol avantorsciences.com | 2,4-Dichlorobenzyl alcohol nih.govwikipedia.org |

|---|---|---|---|

| CAS Number | 1805-32-9 | 60211-57-6 | 1777-82-8 |

| Molecular Formula | C₇H₆Cl₂O | C₇H₆Cl₂O | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol | 177.03 g/mol | 177.02 g/mol |

| Physical Form | Solid | Solid | Solid |

| Melting Point | 38-39 °C | 82 °C | 57-60 °C |

| Boiling Point | 148-151 °C | 264 °C | 150 °C (at 25 mmHg) |

Overview of Research Trajectories for Halogenated Benzyl Scaffolds

Research involving halogenated benzyl scaffolds is diverse, with significant efforts directed toward medicinal chemistry and materials science. These compounds are frequently used as key building blocks or intermediates in the synthesis of new therapeutic agents. For example, derivatives of 3,5-dichlorobenzyl alcohol have been synthesized and investigated for their potential as antifungal agents by targeting essential fungal enzymes. acs.org

The synthetic pathway to halogenated benzyl alcohols often involves the reduction of the corresponding benzoic acid or benzaldehyde (B42025) derivatives. google.com Once formed, these alcohols can be further modified. A common strategy involves their esterification to produce a wide range of derivatives with potentially enhanced biological activity or modified physical properties. acs.org

Furthermore, halogenated benzyl compounds are instrumental in probing molecular interactions. The ability of halogen atoms to form halogen bonds—a type of non-covalent interaction—is a subject of ongoing research, particularly in the context of drug design and receptor binding. avantorsciences.com The study of how ortho-halogenation affects the conformation of benzyl alcohol highlights the subtle yet powerful influence of these atoms on molecular geometry. google.com The development of processes to synthesize these alcohols in high purity is also a key research area, as demonstrated by methods developed for producing 2,4-dichlorobenzyl alcohol. google.com

Structure

3D Structure

属性

IUPAC Name |

(3-bromo-4,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZFUDOFWWERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284093 | |

| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805023-61-3 | |

| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4,5 Dichlorobenzyl Alcohol

Strategies for Regioselective Halogenation of Benzyl (B1604629) Alcohol Precursors

The introduction of halogen atoms at specific positions on the benzene (B151609) ring is a critical step in the synthesis of 3-Bromo-4,5-dichlorobenzyl alcohol. The directing effects of the substituents already present on the ring, as well as the choice of halogenating agents and reaction conditions, play a crucial role in achieving the desired regioselectivity.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto a benzene ring. youtube.comyoutube.com In the context of synthesizing this compound, this approach often starts with a substituted toluene (B28343) or a benzyl alcohol derivative.

The direct bromination of 3,4-dichlorotoluene (B105583) (CAS 95-75-0) presents a potential route. sigmaaldrich.comsigmaaldrich.com The two chlorine atoms are ortho, para-directing; however, the steric hindrance between the two chlorine atoms and the incoming electrophile makes the substitution at the 5-position more favorable. The methyl group is also an ortho, para-director, further activating the 5-position. The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required to polarize the bromine molecule, making it a stronger electrophile. youtube.com

A similar strategy can be applied to 3,4-dichlorobenzyl alcohol (CAS 15728-03-7). nih.gov The hydroxyl group is an activating, ortho, para-directing group. However, direct bromination of this substrate can lead to a mixture of products and potential oxidation of the alcohol functionality. Therefore, protecting the alcohol group before halogenation is a common strategy.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, in this case, a halogenating agent.

For the synthesis of this compound, a suitable precursor would be a dichlorobenzyl alcohol derivative where one of the functional groups can act as a DMG. The hydroxyl group of a benzyl alcohol can itself act as a DMG. nih.gov For instance, treatment of 3,4-dichlorobenzyl alcohol with a strong base like n-butyllithium would deprotonate the alcohol and could potentially direct lithiation to the 5-position. Subsequent quenching with a bromine source, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired position. The efficiency of this process can be influenced by the choice of base, solvent, and temperature. harvard.edu

Sequential Halogenation Protocols

Sequential halogenation offers a stepwise approach to introduce the different halogen atoms onto the aromatic ring, providing greater control over the final substitution pattern. This can start from a monohalogenated or dihalogenated precursor.

One possible route begins with the chlorination of a brominated precursor. For example, starting with 3-bromotoluene, sequential chlorination could be explored. However, controlling the regioselectivity of two successive chlorinations to obtain the 4,5-dichloro substitution pattern can be challenging due to the directing effects of the bromo and methyl groups.

A more controlled approach might involve the synthesis of 3-bromo-4,5-dichlorotoluene (B2529401) from a precursor that already contains some of the required halogens. For instance, the bromination of 3,4-dichlorotoluene, as mentioned in the electrophilic substitution section, is a form of sequential halogenation. sigmaaldrich.comsigmaaldrich.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by reduction, would yield the desired benzyl alcohol.

Synthesis of the Hydroxymethyl Moiety

Once the desired 3-bromo-4,5-dichloro substitution pattern is established on an aromatic ring bearing a suitable functional group, the final step is the formation of the hydroxymethyl (-CH₂OH) group. This is typically achieved through the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative.

Reduction of Corresponding Benzaldehydes

The reduction of 3-bromo-4,5-dichlorobenzaldehyde (CAS 960305-17-3) is a direct and efficient method for synthesizing this compound. aobchem.com A variety of reducing agents can be employed for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The workup usually involves the addition of water or a dilute acid to quench the excess reagent and hydrolyze the borate (B1201080) ester intermediate.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. However, due to its high reactivity, it requires anhydrous conditions and is less chemoselective than NaBH₄.

The synthesis of the required 3-bromo-4,5-dichlorobenzaldehyde can be achieved through various methods, including the oxidation of 3-bromo-4,5-dichlorotoluene.

| Precursor | Reducing Agent | Solvent | Product |

| 3-Bromo-4,5-dichlorobenzaldehyde | Sodium borohydride | Methanol/Ethanol | This compound |

| 3-Bromo-4,5-dichlorobenzaldehyde | Lithium aluminum hydride | Diethyl ether/THF | This compound |

This table presents common reduction methods for the synthesis of this compound from its corresponding benzaldehyde.

Reduction of Corresponding Benzoic Acid Derivatives

An alternative route involves the reduction of 3-bromo-4,5-dichlorobenzoic acid (CAS 791137-25-2). chemicalbook.comsigmaaldrich.comsigmaaldrich.com This method is particularly useful if the benzoic acid derivative is more readily accessible than the corresponding aldehyde.

The reduction of carboxylic acids to primary alcohols requires stronger reducing agents than those used for aldehydes. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The workup involves the careful sequential addition of water and a base to decompose the aluminum salts and facilitate the isolation of the alcohol product.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄ and can be used in the presence of some other functional groups.

The synthesis of 3-bromo-4,5-dichlorobenzoic acid can be accomplished through methods such as the oxidation of 3-bromo-4,5-dichlorotoluene or through halogenation of a suitable benzoic acid precursor. For instance, the bromination of 3,4-dichlorobenzoic acid could potentially yield the desired product.

| Precursor | Reducing Agent | Solvent | Product |

| 3-Bromo-4,5-dichlorobenzoic acid | Lithium aluminum hydride | Diethyl ether/THF | This compound |

| 3-Bromo-4,5-dichlorobenzoic acid | Borane-tetrahydrofuran complex | Tetrahydrofuran | This compound |

This table outlines common reduction methods for the synthesis of this compound from its corresponding benzoic acid derivative.

C-H Oxidation Methodologies for Benzylic Alcohols

The direct oxidation of a benzylic C-H bond to a hydroxyl group represents a highly atom-economical and efficient strategy for synthesizing benzylic alcohols. However, a significant challenge in this approach is preventing the over-oxidation of the initially formed alcohol to the corresponding aldehyde or carboxylic acid. acs.orgchemistryviews.org

Recent advancements have introduced selective methods to overcome this hurdle. One notable strategy employs bis(methanesulfonyl) peroxide as an oxidant. This method facilitates the selective mono-oxidation of alkylated benzenes to form benzylic mesylates, which can then be hydrolyzed to the desired benzylic alcohols. acs.org The reaction is initiated by a copper(I) acetate (B1210297) catalyst and proceeds through a proposed proton-coupled electron transfer (PCET) mechanism, which is believed to account for the high selectivity. acs.orgorganic-chemistry.org This approach demonstrates a broad substrate scope, tolerating various functional groups, including olefins and alkynes, which are often sensitive to oxidative conditions. acs.org

Another innovative approach involves electrochemical oxidation in continuous flow reactors. chemistryviews.org This method avoids the need for chemical oxidants by electrochemically generating a reactive intermediate. Benzylic C-H bonds are converted into trifluoroacetate (B77799) esters, which are resistant to further oxidation under the reaction conditions. These esters are then easily hydrolyzed during the aqueous workup to yield the final benzylic alcohol. chemistryviews.org This technique offers high site selectivity and scalability. chemistryviews.org

The table below summarizes key aspects of modern C-H oxidation methodologies applicable to the synthesis of substituted benzylic alcohols.

| Methodology | Oxidant/System | Intermediate | Key Advantages | Citation(s) |

| Peroxide-based Oxidation | Bis(methanesulfonyl) peroxide, Copper(I) acetate | Benzylic Mesylate | High selectivity for mono-oxidation, broad functional group tolerance. | acs.orgorganic-chemistry.org |

| Electrochemical Oxidation | Continuous flow electrolysis, CF₃CO₂H | Benzylic Trifluoroacetate | No chemical oxidant needed, high site selectivity, scalable. | chemistryviews.org |

| Bioinspired Catalysis | Manganese complex, H₂O₂ | High-valent manganese-oxo species | Uses green oxidant (H₂O₂), efficient for various C-H bonds. | acs.org |

This table provides a summary of advanced C-H oxidation methods for producing benzylic alcohols.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For a molecule like this compound, this involves using safer reagents, employing catalytic systems, and optimizing conditions to reduce waste and energy consumption.

Traditional bromination methods often rely on molecular bromine (Br₂), a toxic and hazardous reagent, and chlorinated solvents. wordpress.comscribd.com Green chemistry seeks to replace these with safer alternatives.

A prominent green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant with a bromide source like hydrobromic acid (HBr) or sodium bromide (NaBr). scribd.comresearchgate.net This system generates the active brominating species in situ, and its primary byproduct is water, making it an environmentally friendly choice. wordpress.comresearchgate.net Photocatalytic methods using H₂O₂/HBr under light irradiation have been shown to be highly efficient for the benzylic bromination of substituted toluenes, achieving high yields in continuous microchannel reactors, which also enhance safety. researchgate.netacs.org

Other greener systems include:

N-Bromosuccinimide (NBS): While still a reagent and not fully atom-economical, NBS is a solid that is safer to handle than liquid bromine and can be used in greener solvents like water or alcohols. wordpress.com

Aqueous CaBr₂−Br₂ System: This has been reported as a rapid and renewable brominating reagent for various aromatic compounds.

In situ generation from NaOCl and HBr: This method, adaptable to flow chemistry, generates the brominating agent on demand, avoiding the storage of large quantities of hazardous materials. nih.gov

Catalytic methods are at the heart of green chemistry as they reduce the need for stoichiometric reagents and often enable milder reaction conditions. The synthesis of this compound can be approached via the reduction of a corresponding carboxylic acid or aldehyde precursor, a transformation for which numerous catalytic systems have been developed.

Iron Catalysis: Iron chlorides (FeCl₂/FeCl₃) have been used as inexpensive and eco-friendly catalysts for reactions like the etherification of benzyl alcohols, demonstrating their utility in transformations of functionalized benzyl alcohols under green conditions, such as in propylene (B89431) carbonate as a recyclable solvent. acs.org

Manganese Catalysis: Non-heme manganese complexes, inspired by biological systems, have proven effective in catalyzing the oxidation of C-H bonds using hydrogen peroxide. acs.orgrug.nl These catalysts can achieve high selectivity for benzylic positions. rug.nl

Palladium Catalysis: Palladium-based catalysts are widely studied for alcohol oxidation. mdpi.com Trimetallic Au-Pd-Pt nanoparticles have shown high activity and selectivity in the solvent-free aerobic oxidation of benzyl alcohol, where the addition of platinum helps to suppress the formation of byproducts like toluene. semanticscholar.org

Biocatalysis: The use of whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), represents a green approach for the asymmetric reduction of carbonyl compounds to chiral alcohols. worldwidejournals.com This method operates under mild, ambient conditions in aqueous media. worldwidejournals.com

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product while minimizing waste and energy consumption. For the synthesis of a multi-substituted compound like this compound, precise control is essential.

Solvent Choice: The move away from chlorinated solvents to more benign alternatives like water, alcohols, or recyclable solvents like propylene carbonate is a key consideration. wordpress.comacs.org In some cases, solvent-free conditions are achievable, representing an ideal green scenario. semanticscholar.org

Temperature and Pressure: Many modern catalytic oxidations can be performed at ambient or moderately elevated temperatures (e.g., 70-120°C), reducing energy demands. acs.orgmdpi.com Using microflow reactors can improve heat transfer and safety, allowing for reactions like photocatalytic bromination to be run efficiently at specific temperatures (e.g., 70°C). acs.org

Reactant Ratios and Catalyst Loading: Fine-tuning the molar ratios of reactants is critical. For instance, in the photocatalytic bromination of 2,6-dichlorotoluene, an optimal HBr/H₂O₂/substrate molar ratio of 1.5:1.5:1 was identified to maximize yield. acs.org Similarly, catalyst loading is kept to a minimum (e.g., 0.1-5 mol%) to reduce cost and environmental impact. acs.orgrug.nl

The following table illustrates the impact of optimizing reaction conditions for a representative transformation—the catalytic oxidation of a substituted benzyl alcohol.

| Parameter | Condition | Effect on Yield/Selectivity | Citation(s) |

| Catalyst | Au-Pd vs. Au-Pd-Pt | Addition of Pt to Au-Pd catalyst significantly enhances selectivity to benzaldehyde by suppressing toluene formation. | semanticscholar.org |

| Temperature | 80°C vs. 140°C | Increasing temperature in Pd-catalyzed oxidation can decrease selectivity for the aldehyde and increase byproduct formation. | mdpi.com |

| Reactant Ratio | Varied HBr/H₂O₂ ratio | Optimal molar ratio (1.5:1.5:1) led to a 91.4% yield of the desired brominated product. | acs.org |

| Reaction System | Batch vs. Microflow Reactor | Microflow reactors offer better safety, light access, and efficiency for exothermic or photocatalytic reactions. | researchgate.netacs.org |

This table demonstrates how optimizing various reaction parameters can significantly influence the outcome of the synthesis of substituted benzyl alcohols.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4,5 Dichlorobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of 3-Bromo-4,5-dichlorobenzyl alcohol is a primary alcohol, and as such, it undergoes a range of characteristic reactions including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification Reactions

This compound can be converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. wikipedia.orglibretexts.org The direct reaction with a carboxylic acid, known as Fischer esterification, is typically slow and reversible, requiring an acid catalyst like concentrated sulfuric acid to proceed at a reasonable rate. libretexts.org

A more efficient method involves the use of an acyl chloride or acid anhydride. These reactions are generally faster and not readily reversible. The reaction with an acyl chloride, for instance, is often vigorous and may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

| Reaction Type | Reactant | Reagent(s) | Typical Product |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ (catalyst), Heat | 3-Bromo-4,5-dichlorobenzyl acetate (B1210297) |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine (base) | 3-Bromo-4,5-dichlorobenzyl acetate |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Heat or Acid/Base Catalyst | 3-Bromo-4,5-dichlorobenzyl acetate |

Etherification Reactions

Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. msu.edu This two-step method first involves the deprotonation of the alcohol's hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion (a benzyloxide in this case). msu.edu In the second step, this alkoxide displaces a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ether. Due to the Sₙ2 nature of the second step, this method is most effective with primary alkyl halides. msu.edu

Acid-catalyzed dehydration of two molecules of the alcohol can also produce a symmetrical ether, bis(3-bromo-4,5-dichlorobenzyl) ether, though this method can be complicated by competing elimination reactions, and the formation of such ethers has been noted as a potential side reaction in other processes. google.comgoogle.com

| Reaction Name | Step 1 Reagent | Step 2 Reagent | Typical Product |

| Williamson Ether Synthesis | Sodium Hydride (NaH) | Alkyl Halide (e.g., CH₃I) | 1-Bromo-2,3-dichloro-5-(methoxymethyl)benzene |

| Acid-Catalyzed Dehydration | H₂SO₄, Heat | (Second molecule of alcohol) | bis(3-Bromo-4,5-dichlorobenzyl) ether |

Oxidation to Carbonyl and Carboxyl Derivatives

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Partial oxidation to the aldehyde, 3-Bromo-4,5-dichlorobenzaldehyde, can be achieved using milder reagents that are less prone to over-oxidation. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, selectively converting primary alcohols to aldehydes. libretexts.org To prevent further oxidation, the aldehyde product is often removed from the reaction mixture by distillation as it forms. chemguide.co.uk

Full oxidation to the corresponding carboxylic acid, 3-Bromo-4,5-dichlorobenzoic acid, requires stronger oxidizing agents and more vigorous conditions. Reagents such as potassium dichromate(VI) in acidified solution (H₂SO₄) or potassium permanganate (B83412) (KMnO₄) are typically used. chemguide.co.uklibretexts.org The reaction is often performed under reflux to ensure the intermediate aldehyde is fully converted to the carboxylic acid. chemguide.co.uk

| Desired Product | Reagent(s) | Typical Conditions |

| 3-Bromo-4,5-dichlorobenzaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Dess-Martin Periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) | |

| 3-Bromo-4,5-dichlorobenzoic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux |

| Potassium Permanganate (KMnO₄) | Basic solution, then acidification |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is not feasible. msu.eduunco.edu However, it can be converted into a good leaving group, allowing for its replacement by a nucleophile. One common method is to react the alcohol with a strong hydrohalic acid, such as concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl). msu.edu Protonation of the hydroxyl group forms an oxonium ion, and the resulting water molecule is an excellent leaving group. The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 reaction to yield 3-bromo-4,5-dichlorobenzyl bromide or chloride, respectively. msu.eduyoutube.com

Other reagents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), are also effective for converting the alcohol to the corresponding benzyl (B1604629) chloride under milder conditions. ucalgary.cayoutube.com These reagents first react with the alcohol to form an intermediate that has a much better leaving group than the hydroxide (B78521) ion. ucalgary.ca

| Product | Reagent(s) | Mechanism Type |

| 3-Bromo-4,5-dichlorobenzyl chloride | Concentrated HCl, ZnCl₂ (Lucas Reagent) | Sₙ2 |

| 3-Bromo-4,5-dichlorobenzyl chloride | Thionyl Chloride (SOCl₂), Pyridine | Sₙ2 |

| 3-Bromo-4,5-dichlorobenzyl chloride | Phosphorus Pentachloride (PCl₅) | Sₙ2 |

| 3-Bromo-4,5-dichlorobenzyl bromide | Concentrated HBr | Sₙ2 |

Reactions Involving Aromatic Halogen Substituents

The halogen atoms attached to the benzene (B151609) ring are typically unreactive towards nucleophiles unless the ring is activated by potent electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SₙAr) Strategies

Nucleophilic Aromatic Substitution (SₙAr) is a plausible pathway for this compound under forcing conditions with strong nucleophiles. byjus.com This reaction proceeds via an addition-elimination mechanism. libretexts.org The aromatic ring is rendered electron-deficient (electrophilic) by the inductive and resonance effects of the three halogen substituents. masterorganicchemistry.com For an SₙAr reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. stackexchange.comstackexchange.com

In this compound, each halogen atom is ortho or para to at least one other halogen, providing the necessary activation. For instance, the chlorine at C-4 is para to the bromine at C-1 and ortho to the chlorine at C-5. A strong nucleophile, such as an alkoxide (e.g., sodium methoxide) or an amide anion, can attack one of the carbon atoms bearing a halogen, leading to the displacement of that halogen. The relative reactivity of the halogens as leaving groups in SₙAr reactions can be complex and does not always follow the C-X bond strength trend. masterorganicchemistry.com The reaction typically requires high temperatures and a strong nucleophile.

| Nucleophile | Potential Product (Illustrative) | Conditions |

| Sodium Methoxide (NaOCH₃) | 3-Bromo-4-chloro-5-methoxybenzyl alcohol | High Temperature, Polar Aprotic Solvent (e.g., DMSO) |

| Sodium Amide (NaNH₂) | 4-Amino-3-bromo-5-chlorobenzyl alcohol | High Temperature, Liquid Ammonia |

| Sodium Hydroxide (NaOH) | 3-Bromo-4-chloro-5-hydroxybenzyl alcohol | High Temperature, High Pressure |

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data concerning the specific chemical reactivity and transformation pathways of This compound .

Specifically, no detailed research findings, experimental data, or established protocols were found for the following transformations as they pertain to this compound:

Transition Metal-Catalyzed Cross-Coupling Reactions:

No specific studies on Suzuki-Miyaura coupling reactions utilizing this substrate were identified.

Information regarding other aryl halide coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) involving this compound is not present in the available literature.

Regioselective Functionalization:

While the principles of regioselectivity in polyhalogenated aromatic compounds are well-established (generally favoring reactivity at the C-Br bond over C-Cl bonds in palladium-catalyzed couplings), no specific studies demonstrating this with this compound were located.

Rearrangement and Cyclization Studies:

There is no available literature describing rearrangement or cyclization reactions starting from this compound.

Without verifiable scientific sources detailing these specific reactions, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's requested outline and includes the required data tables and detailed findings. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound and misleading.

Therefore, the generation of the requested article focusing on the chemical reactivity and transformation pathways of this compound cannot be completed at this time due to the absence of the necessary scientific research and data in the public domain.

The Synthetic Versatility of this compound: A Gateway to Novel Derivatives and Complex Molecules

This compound, a polyhalogenated aromatic compound, serves as a valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring a reactive hydroxymethyl group and a tri-substituted phenyl ring with both bromine and chlorine atoms, offers multiple avenues for chemical modification. This allows for its use in creating a diverse range of derivatives, from simple esters and ethers to complex heterocyclic systems and multi-functional organic scaffolds. The electronic and steric properties imparted by the halogen atoms significantly influence the reactivity of the molecule, providing chemists with a nuanced tool for targeted synthesis.

Derivatives and Analogues Derived from 3 Bromo 4,5 Dichlorobenzyl Alcohol in Chemical Synthesis

The strategic placement of three halogen atoms on the benzene (B151609) ring, combined with the primary alcohol functionality, makes 3-Bromo-4,5-dichlorobenzyl alcohol a key building block for advanced chemical synthesis. Its derivatives are explored for applications in materials science and medicinal chemistry, leveraging the distinct properties conferred by the heavy atoms.

The primary alcohol group of this compound is readily transformed into esters and ethers through well-established synthetic protocols. These reactions are fundamental for creating derivatives with modified polarity, solubility, and biological activity.

Esterification: The synthesis of benzyl (B1604629) esters from this alcohol can be achieved through several methods, most commonly by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) typically proceeds to completion under mild conditions, affording the corresponding ester in high yield. This method is highly versatile, allowing for the introduction of a wide variety of R-groups. Research on the structurally similar 3,5-dichlorobenzyl alcohol has shown its successful esterification with various acids to produce compounds with significant antifungal properties. chemsrc.com This suggests that esters of this compound could also be of interest as biologically active agents.

Etherification: The synthesis of ethers from this compound generally follows the Williamson ether synthesis pathway. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl bromide) to yield the desired ether. This method is highly efficient for producing a wide range of alkyl and benzyl ethers. Patent literature describing the etherification of other halogenated benzyl alcohols, such as 3-bromo-4-fluoro-benzyl alcohol, details procedures where bases like potassium tert-butoxide are used to facilitate the reaction with alkyl halides, demonstrating the general applicability of this synthetic strategy.

Table 1: Illustrative Synthesis of Esters and Ethers

| Derivative Type | General Reaction Scheme | Reactants | Typical Conditions |

|---|---|---|---|

| Ester | Ar-CH₂OH + R-COCl → Ar-CH₂OC(O)R | This compound, Acyl Chloride | Pyridine or Triethylamine, Dichloromethane (DCM), 0°C to RT |

| Ether | 1. Ar-CH₂OH + NaH → Ar-CH₂ONa 2. Ar-CH₂ONa + R-X → Ar-CH₂OR | This compound, Sodium Hydride, Alkyl Halide | Anhydrous THF, 0°C to RT |

The unique combination of functional groups in this compound makes it an ideal precursor for constructing more elaborate molecular architectures, including heterocyclic systems and other complex organic frameworks.

While direct examples of heterocyclic synthesis starting from this compound are not prevalent in the literature, its functional groups provide clear potential for such transformations. The alcohol can be oxidized to the corresponding aldehyde, (3-bromo-4,5-dichlorophenyl)formaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). This aldehyde is a versatile intermediate for building various heterocyclic rings. For example, it could undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then be cyclized to produce nitrogen-containing heterocycles like quinazolines or pyrazoles. Furthermore, the aldehyde could participate in multi-component reactions, such as the Hantzsch or Biginelli reactions, to construct dihydropyridines and dihydropyrimidinones, respectively.

The true synthetic power of this compound lies in its utility as a multi-faceted building block. The alcohol moiety can be converted into a good leaving group, such as a tosylate or a halide (e.g., benzyl bromide or chloride), enabling nucleophilic substitution reactions to introduce a wide array of functional groups.

Simultaneously, the halogen atoms on the aromatic ring open the door for modern cross-coupling chemistry. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the bromine-substituted position (C-3) while leaving the chlorine atoms at C-4 and C-5 intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the regiocontrolled synthesis of highly substituted aromatic compounds.

Table 2: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde, Carboxylic Acid | Intermediate for heterocycle synthesis |

| Hydroxymethyl (-CH₂OH) | Halogenation (e.g., with PBr₃) | Benzyl Halide (-CH₂Br) | Precursor for nucleophilic substitution |

| Aryl Halide (C-Br) | Suzuki Coupling | Aryl-Aryl Compound | Building complex molecular frameworks |

| Aryl Halide (C-Br) | Sonogashira Coupling | Alkynyl Aromatic Compound | Synthesis of conjugated systems |

The reactivity of derivatives of this compound is governed by the interplay of steric and electronic effects of the three halogen substituents.

Electronic Effects: Bromine and chlorine are both electron-withdrawing atoms that deactivate the benzene ring towards electrophilic substitution. However, they activate the ring towards nucleophilic aromatic substitution, although harsh conditions would be required to substitute the chloro groups. The combined electron-withdrawing nature of the halogens increases the acidity of the benzylic proton and influences the reactivity of the alcohol group.

Steric Effects: The presence of a bromine atom at C-3 and a chlorine atom at C-5 creates significant steric hindrance on both sides of the benzylic position. This steric crowding can influence the conformational preferences of the molecule. Studies on ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonds between the hydroxyl group and the ortho-halogen can stabilize specific chiral conformations. In the case of this compound derivatives, the steric bulk of the substituents can dictate the approach of incoming reagents, potentially leading to diastereoselective or regioselective outcomes in certain reactions. This controlled reactivity is a key feature that chemists can exploit for sophisticated molecular design.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dichlorobenzyl Alcohol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule, providing granular insights into its structure. For 3-Bromo-4,5-dichlorobenzyl alcohol, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete assignment of its proton and carbon signals.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and benzylic protons. The aromatic region will feature two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at position 2 is expected to appear as a singlet due to the absence of adjacent protons. Similarly, the proton at position 6 will also present as a singlet. The benzylic protons of the -CH₂OH group will likely appear as a singlet, integrating to two protons, though this can sometimes be a doublet if coupling to the hydroxyl proton occurs, which is often exchangeable with the solvent. The hydroxyl proton itself typically manifests as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.50 - 7.60 | s |

| H-6 | 7.35 - 7.45 | s |

| -CH₂OH | 4.60 - 4.70 | s |

| -CH₂OH | Variable (broad) | s |

Note: Predicted values are based on the analysis of similar halogenated benzyl (B1604629) alcohols and substituent effects.

¹³C NMR for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative halogen substituents (bromine and chlorine). The carbon bearing the bromine atom (C-3) and the carbons bearing the chlorine atoms (C-4 and C-5) will be deshielded, appearing at lower field. The carbon attached to the hydroxymethyl group (C-1) and the benzylic carbon (-CH₂OH) will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138 - 142 |

| C-2 | 130 - 133 |

| C-3 | 120 - 124 |

| C-4 | 132 - 135 |

| C-5 | 131 - 134 |

| C-6 | 128 - 131 |

| -CH₂OH | 62 - 66 |

Note: Predicted values are based on the analysis of similar halogenated benzyl alcohols and established substituent increments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their isolated nature as singlets. sdsu.edu A cross-peak might be observed between the benzylic protons and the hydroxyl proton if coupling is present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons. For instance, the proton signal of the -CH₂OH group will show a correlation to the corresponding carbon signal in the HSQC spectrum. Similarly, the aromatic proton signals at H-2 and H-6 will correlate to the C-2 and C-6 carbon signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique is instrumental in piecing together the molecular skeleton. For example, the benzylic protons (-CH₂OH) would be expected to show correlations to the aromatic carbons C-1, C-2, and C-6. The aromatic proton H-2 would show correlations to C-1, C-3, and C-4, while the H-6 proton would correlate to C-1, C-4, and C-5. These correlations provide definitive evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence and number of these halogen atoms.

Predicted HRMS Data for this compound (C₇H₅BrCl₂O)

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br, ³⁵Cl₂) | 253.8846 |

| [M+2]⁺ (for ⁸¹Br, ³⁵Cl₂ or ⁷⁹Br, ³⁵Cl³⁷Cl) | 255.8825 |

| [M+4]⁺ (for ⁸¹Br, ³⁵Cl³⁷Cl or 79Br, 37Cl2) | 257.8796 |

| [M+6]⁺ (for ⁸¹Br, ³⁷Cl₂) | 259.8766 |

Note: The relative intensities of these isotopic peaks provide a unique signature for the presence of one bromine and two chlorine atoms.

Elucidation of Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically induces fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For this compound, several key fragmentation pathways can be anticipated:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a relatively stable benzyl cation.

Loss of the hydroxymethyl group (•CH₂OH): This fragmentation would result in a bromodichlorophenyl cation.

Loss of halogen atoms: Sequential loss of chlorine and/or bromine radicals or hydrogen halides (HCl, HBr) from the molecular ion or subsequent fragment ions can also be expected.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl cation to a more stable tropylium ion is a common fragmentation pathway for benzyl derivatives.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M - OH]⁺ | C₇H₄BrCl₂⁺ |

| [M - CH₂OH]⁺ | C₆H₂BrCl₂⁺ |

| [M - Cl]⁺ | C₇H₅BrClO⁺ |

| [M - Br]⁺ | C₇H₅Cl₂O⁺ |

The careful analysis of these fragmentation patterns, in conjunction with the high-resolution molecular weight and NMR data, allows for an unequivocal structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic bands that confirm its molecular structure.

The hydroxyl (-OH) group is one of the most readily identifiable features in the FTIR spectrum of an alcohol. The O-H stretching vibration typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. In the solid phase, intermolecular hydrogen bonding significantly broadens this peak. The in-plane bending of the O-H group is expected to be observed in the 1350-1450 cm⁻¹ range, often coupled with other vibrations.

The methylene (B1212753) (-CH2) group attached to the aromatic ring and the hydroxyl group will also give rise to distinct absorption bands. The asymmetric and symmetric C-H stretching vibrations of the CH2 group are anticipated in the 2900-3000 cm⁻¹ region. theaic.org Furthermore, scissoring and wagging deformations of the CH2 group are expected to appear around 1440-1470 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

The substituted benzene ring displays a complex pattern of absorptions. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. theaic.org The C-C stretching vibrations within the aromatic ring are expected to produce a set of characteristic bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of out-of-plane C-H bending vibrations, which are typically observed in the 800-900 cm⁻¹ range and can provide information about the arrangement of substituents.

Finally, the carbon-halogen bonds will have their characteristic stretching vibrations at lower frequencies. The C-Cl stretching vibrations are generally found in the 700-800 cm⁻¹ range, while the C-Br stretching vibration is expected at an even lower wavenumber, typically between 500 and 600 cm⁻¹. theaic.org

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Asymmetric CH₂ Stretching | ~2950 | Medium |

| Symmetric CH₂ Stretching | ~2850 | Medium |

| C-C Aromatic Stretching | 1400 - 1600 | Medium to Strong |

| CH₂ Scissoring | 1440 - 1470 | Medium |

| O-H In-plane Bending | 1350 - 1450 | Medium |

| CH₂ Wagging | 1300 - 1400 | Medium |

| C-H Out-of-plane Bending | 800 - 900 | Strong |

| C-Cl Stretching | 700 - 800 | Strong |

| C-Br Stretching | 500 - 600 | Medium to Strong |

Note: The data in this table are predicted based on the analysis of structurally similar compounds and established group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it often provides valuable information about non-polar functional groups and skeletal vibrations that may be weak or absent in the FTIR spectrum.

For this compound, the Raman spectrum is expected to clearly show the aromatic C-C stretching vibrations, which are often strong in Raman spectra. The symmetric "ring breathing" vibration of the substituted benzene ring is a particularly characteristic and intense band, expected in the 1000-1100 cm⁻¹ region.

The C-H stretching vibrations of both the aromatic ring and the methylene group will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ range. The carbon-halogen stretching vibrations (C-Cl and C-Br) are also expected to be Raman active and can provide confirmatory evidence for the presence of these substituents. In contrast to its strong and broad appearance in the FTIR spectrum, the O-H stretching vibration is generally weak in the Raman spectrum of alcohols.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| CH₂ Stretching | 2850 - 2960 | Medium |

| C-C Aromatic Stretching | 1400 - 1600 | Strong |

| CH₂ Scissoring/Bending | 1440 - 1470 | Weak to Medium |

| Ring Breathing | 1000 - 1100 | Strong |

| C-Cl Stretching | 700 - 800 | Medium |

| C-Br Stretching | 500 - 600 | Medium |

Note: The data in this table are predicted based on the analysis of structurally similar compounds and established group frequencies. Actual experimental values may vary.

The combined application of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. While direct spectral data for this specific compound is not available in the cited literature, the analysis of related halogenated benzyl alcohols allows for a reliable prediction of its key spectral features, which are essential for its structural confirmation and characterization. nih.govchemicalbook.comnih.govtheaic.org

Theoretical and Computational Investigations on 3 Bromo 4,5 Dichlorobenzyl Alcohol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic characteristics.

Density Functional Theory (DFT) for Conformation and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3-bromo-4,5-dichlorobenzyl alcohol, DFT calculations would be employed to find the molecule's most stable conformation, which corresponds to the lowest energy state on its potential energy surface. This process of energy minimization would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | Data not available |

| C-Cl (C4) | Data not available | |

| C-Cl (C5) | Data not available | |

| C-C (aromatic) | Data not available | |

| C-O | Data not available | |

| O-H | Data not available | |

| Bond Angle | C3-C4-C5 | Data not available |

| C4-C5-C6 | Data not available | |

| C-C-O | Data not available | |

| Dihedral Angle | C-C-O-H | Data not available |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: These values are placeholders and would be obtained from quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Red-colored regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the EPS map would highlight the electronegative oxygen and halogen atoms as regions of negative potential.

Prediction of Reactivity and Regioselectivity

Computational methods can also predict how a molecule will behave in a chemical reaction, including which parts of the molecule are most likely to react.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis can pinpoint which atoms are most susceptible to electrophilic attack (where an electron is donated) and which are most susceptible to nucleophilic attack (where an electron is accepted), thus predicting the regioselectivity of a reaction.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the mechanism of a chemical reaction. It involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, providing insights into the reaction rate. This modeling could be used to investigate, for example, the oxidation of the alcohol group or substitution reactions on the aromatic ring of this compound.

Intermolecular Interactions and Supramolecular Assembly6.3.1. Hydrogen Bonding Network Analysis6.3.2. Halogen Bonding Interactions6.3.3. Crystal Packing and Lattice Energy Calculations

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to fulfill the requested article outline.

Applications of 3 Bromo 4,5 Dichlorobenzyl Alcohol in Specialty Chemical Development and Organic Synthesis

Role as a Synthetic Intermediate for Agrochemicals

There is no specific information available in the reviewed literature that details the use of 3-Bromo-4,5-dichlorobenzyl alcohol as a direct precursor in the synthesis of commercial or developmental agrochemicals. Generally, halogenated aromatic compounds are crucial components in many pesticides and herbicides, where the nature and position of the halogen atoms can significantly influence the biological activity and environmental persistence of the final product. However, the specific contribution of this particular molecule to the agrochemical field is not documented.

Utilization in the Formulation of Specialty Organic Chemicals

Similarly, while it is plausible that this compound could serve as an intermediate in the production of various specialty organic chemicals—such as dyes, fragrances, or specific solvents—no concrete examples or research studies have been identified to substantiate this role. The development of specialty chemicals often relies on the unique properties imparted by precursor molecules, but the specific applications stemming from this compound are not described in the available data.

Contribution to the Synthesis of Functional Materials Precursors

The synthesis of functional materials, including polymers, liquid crystals, and electronic materials, frequently employs highly functionalized organic molecules as precursors. The di-chloro and mono-bromo substitutions on the benzyl (B1604629) alcohol might suggest its potential use in creating materials with specific thermal, optical, or electronic properties. Nevertheless, there is a lack of published research or patents that demonstrate the use of this compound in the synthesis of any such material precursors.

Future Research Directions and Unaddressed Synthetic Challenges

Development of Stereoselective Synthetic Pathways

While 3-Bromo-4,5-dichlorobenzyl alcohol itself is an achiral molecule, the development of stereoselective synthetic pathways is a critical future research direction for creating chiral derivatives and analogues. The introduction of stereocenters into molecules derived from this scaffold could have profound implications for their biological activity and material properties.

Current methods for synthesizing chiral benzylic alcohols often involve the asymmetric reduction of corresponding ketones or the addition of organometallic reagents to aldehydes. chemrxiv.org Future work could build upon these foundations by developing catalysts and protocols with higher enantioselectivity and broader substrate scope, specifically tailored for heavily substituted aromatic systems like the one .

Key unaddressed challenges and future directions include:

Catalyst Development: Designing novel chiral catalysts, including transition-metal complexes and organocatalysts, that can effectively control the stereochemistry of reactions involving sterically hindered and electronically complex substrates related to this compound.

Biocatalysis: Exploring the use of enzymes, such as ketoreductases or cytochrome P450 monooxygenases, for the enantioselective synthesis of chiral alcohols derived from this scaffold. thieme-connect.com Biocatalytic methods offer the potential for high selectivity under mild, environmentally friendly conditions. thieme-connect.commdpi.com

Dynamic Kinetic Resolution: Implementing dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, to achieve theoretical yields of a single enantiomer approaching 100%. mdpi.com

Substrate-Controlled Synthesis: Investigating substrate-controlled diastereoselective reactions, where existing stereocenters in a molecule direct the formation of new ones. This would be particularly relevant for the synthesis of complex, poly-substituted chiral molecules. acs.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Key Advantages | Current Challenges for Substituted Benzyl (B1604629) Alcohols | Future Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | High atom economy, well-established methods for simple ketones. chemrxiv.org | Steric hindrance from multiple substituents, catalyst poisoning by halogens. | Development of robust, sterically tolerant, and halogen-resistant chiral catalysts. |

| Biocatalytic Reduction/Hydroxylation | Excellent enantioselectivity, mild reaction conditions, environmentally benign. thieme-connect.commdpi.com | Limited enzyme substrate scope, potential for low activity with highly substituted compounds. | Enzyme engineering and directed evolution to create biocatalysts tailored for specific substrates. |

| Dynamic Kinetic Resolution (DKR) | High theoretical yield of a single enantiomer. mdpi.com | Requires compatible racemization catalyst and resolving agent, can have long reaction times. | Discovery of more efficient and compatible catalyst systems for racemization and resolution. |

| Asymmetric Addition to Aldehydes | Versatile for creating C-C bonds and stereocenters simultaneously. organic-chemistry.org | Requires pre-functionalized organometallic reagents, control of diastereoselectivity can be difficult. | Exploring novel chiral ligands and additives to improve selectivity and functional group tolerance. |

Exploration of Novel Catalytic Transformations

The bromine and chlorine substituents on the aromatic ring of this compound, along with its benzylic alcohol moiety, provide multiple handles for novel catalytic transformations. Future research should aim to move beyond traditional synthetic methods and explore cutting-edge catalytic systems to functionalize this compound in new and innovative ways.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for forming carbon-carbon bonds with aryl halides. organic-chemistry.org Future efforts could focus on applying a wider range of modern cross-coupling reactions to the C-Br and C-Cl bonds of the target molecule. This includes exploring nickel-catalyzed cross-electrophile couplings, which can unite two different electrophiles, such as an aryl halide and a derivative of the benzyl alcohol. acs.org

Another significant area for exploration is the direct functionalization of C-H bonds. chemrxiv.org Catalytic C-H activation/functionalization offers a more atom- and step-economical approach to synthesis by avoiding the need for pre-functionalized starting materials. mdpi.com Research into the selective C-H functionalization of the aromatic ring or the benzylic position could lead to rapid diversification of the this compound scaffold.

Key areas for future research in catalytic transformations include:

Multi-Coupling Reactions: Developing sequential or one-pot catalytic protocols to selectively functionalize the C-Br and C-Cl bonds with different coupling partners.

Photoredox Catalysis: Utilizing visible-light-induced photoredox catalysis to enable novel transformations under mild conditions, such as the generation of radical intermediates for coupling reactions. organic-chemistry.orgacs.org

Benzylic C-O and C-H Activation: Investigating transition-metal catalyzed reactions that proceed via activation of the benzylic C-O or C-H bond, allowing for direct coupling with various nucleophiles and electrophiles. chemrxiv.orgresearchgate.net

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis or photocatalysis, to achieve transformations that are not possible with a single catalyst system.

Advancements in High-Throughput Synthesis and Derivatization

To fully explore the potential of the this compound scaffold, a large number of derivatives will need to be synthesized and screened. Traditional synthetic methods are often too slow and labor-intensive for this purpose. High-throughput experimentation (HTE) offers a powerful solution by enabling the rapid, parallel synthesis and optimization of chemical reactions on a microscale. acs.orgjstar-research.com

Future research should focus on developing robust HTE workflows specifically for the derivatization of this compound. This involves miniaturizing reactions in multi-well plates and using automated liquid handlers and robotic systems to dispense reagents. youtube.com The outcomes of these parallel reactions can then be rapidly analyzed, allowing for the efficient mapping of reaction conditions and the discovery of optimal synthetic protocols. acs.org

Key goals for the application of HTE include:

Reaction Optimization: Rapidly screening a wide range of catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for various coupling and functionalization reactions. jstar-research.com

Library Synthesis: Generating large, diverse libraries of derivatives by reacting this compound with a wide array of building blocks in a parallel format. youtube.com

Discovery of Novel Reactivity: Using HTE to screen for unexpected or novel reactivity by combining the substrate with a diverse set of reagents and catalysts. acs.org

Data Generation for Machine Learning: Creating large, high-quality datasets from HTE experiments that can be used to train machine learning models for reaction prediction and optimization. youtube.com

Table 2: Application of HTE in the Derivatization of this compound

| HTE Application Area | Objective | Key Parameters for Screening | Expected Outcome |

|---|---|---|---|

| Reaction Condition Scouting | Identify optimal conditions for a specific transformation (e.g., Suzuki coupling). | Catalyst, ligand, base, solvent, temperature, concentration. | A robust, scalable, and high-yielding synthetic protocol. |

| Library Synthesis | Generate a diverse set of analogues for screening. | Varying coupling partners (e.g., boronic acids, amines, alcohols). | A plate of novel compounds with diverse functionalities. |

| Route Scouting | Evaluate multiple potential synthetic routes in parallel. | Different catalytic systems and reaction types. | Identification of the most efficient and viable synthetic pathway. |

Integration of Machine Learning for Reaction Prediction and Optimization

The complexity of modern organic synthesis presents a significant challenge for chemists. The vast number of possible reactions and conditions makes it difficult to predict the outcome of a given transformation or to design an optimal synthetic route. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges. iscientific.orgnih.gov

For a molecule like this compound, ML models can be trained on large datasets of chemical reactions to predict the most likely products of a reaction, suggest optimal reaction conditions, and even propose entire multi-step synthetic pathways. beilstein-journals.orgacs.org These tools can analyze patterns in reactivity that are not obvious to human chemists, thereby accelerating the discovery of new synthetic routes. engineering.org.cn

Future research should focus on the following areas:

Retrosynthesis Prediction: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules derived from this compound. engineering.org.cnresearchgate.net These programs can identify strategic bond disconnections and suggest precursor molecules, including those that are commercially available.

Reaction Condition Recommendation: Using ML models to predict the optimal catalyst, solvent, temperature, and other conditions for a desired transformation, thereby reducing the need for extensive experimental optimization. beilstein-journals.orgacs.org

Forward Reaction Prediction: Developing models that can accurately predict the major and minor products of a reaction, including potential side reactions and impurities. This can help chemists anticipate challenges and design more robust synthetic processes. nih.gov

Autonomous Synthesis: Integrating ML algorithms with automated robotic platforms to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions with minimal human intervention. technologynetworks.com This represents a paradigm shift in chemical synthesis, enabling the rapid exploration of chemical space and the discovery of new molecules and reactions.

The integration of these advanced computational tools with modern synthetic methodologies will be crucial for unlocking the full potential of this compound as a versatile building block in chemical synthesis.

常见问题

Q. What are the standard synthetic routes for preparing 3-Bromo-4,5-dichlorobenzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves sequential halogenation of a benzyl alcohol precursor. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution using catalysts like FeCl₃ or AlCl₃. The hydroxyl group may be introduced through reduction of a corresponding aldehyde or ketone intermediate. Optimization involves controlling temperature (e.g., 0–25°C for bromination) and stoichiometric ratios of halogenating agents (e.g., NBS for bromine, Cl₂ gas for chlorine). Purity is verified via GC-MS or HPLC .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~255.4 g/mol for C₇H₅BrCl₂O).

- Chromatography : DI-HS-SPME coupled with GC-MS/MS ensures purity and detects trace impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizers and heat sources.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃). Safety data from analogous compounds (e.g., 2,4-dichlorobenzyl alcohol) suggest low acute toxicity but potential irritancy .

Advanced Research Questions

Q. How can regioselectivity challenges during the halogenation of benzyl alcohol derivatives be addressed?

- Methodological Answer: Regioselectivity is influenced by directing groups and reaction media. For this compound, meta/para-directing effects of existing substituents (e.g., -OH) can be leveraged. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites. Experimentally, use Lewis acids like FeCl₃ to enhance selectivity. Competitive experiments with isotopically labeled reagents can clarify pathways .

Q. What analytical strategies resolve contradictions in reported reaction yields for halogenated benzyl alcohols?

- Methodological Answer: Systematically vary parameters (temperature, solvent polarity, catalyst loading) and replicate studies using standardized protocols. Cross-validate results with orthogonal techniques (e.g., kinetic studies via UV-Vis spectroscopy vs. GC-MS quantification). Meta-analyses of literature data (e.g., Arrhenius plots) identify outliers and establish consensus conditions .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing effects of Br and Cl substituents activate the benzyl position for nucleophilic attack. Hammett σ constants (Br: +0.26, Cl: +0.23) predict enhanced electrophilicity compared to unsubstituted benzyl alcohol. Kinetic studies (e.g., SN2 reactions with NaN₃ in DMF) quantify rate enhancements. Computational studies (DFT) map transition states and charge distribution .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of halogenated benzyl alcohols?

- Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC endpoints.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting enzymes like cytochrome P450 or kinases. Reference analogous compounds (e.g., 2,4-dichlorobenzyl alcohol’s use in antiseptics) for protocol design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。